(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid
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Overview
Description
(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxolane ring, which is a five-membered ring containing one oxygen atom, and a phenyl group attached to the third carbon of the ring. The presence of two chiral centers at the second and third positions of the oxolane ring gives rise to its (2R,3R) configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis starting from chiral epoxides or diols. The reaction conditions often involve the use of strong acids or bases to facilitate the ring closure and formation of the oxolane ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired (2R,3R) enantiomer in excess.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
(2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of chiral drugs with specific therapeutic effects.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-Tartaric Acid: Another chiral compound with two chiral centers, used in similar applications such as chiral resolution and asymmetric synthesis.
(2S,3S)-3-Phenyloxolane-2-carboxylic acid: The enantiomer of (2R,3R)-3-phenyltetrahydrofuran-2-carboxylic acid, which may have different biological activities and properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can impart distinct chemical and biological properties. Its ability to act as a chiral building block and its potential biological activities make it a valuable compound in various fields of research and industry.
Properties
CAS No. |
13217-34-0 |
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Molecular Formula |
C11H12O3 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-phenyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI Key |
SXFRYWQSHMYMKU-UHFFFAOYSA-N |
SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COC(C1C2=CC=CC=C2)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
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